molecular formula C22H14F3NO2 B2632287 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one CAS No. 1022801-36-0

2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one

Cat. No.: B2632287
CAS No.: 1022801-36-0
M. Wt: 381.354
InChI Key: PJCPBWIXCGWHBG-UHFFFAOYSA-N
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Description

2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylindene-1,3-dione with 4-(trifluoromethoxy)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-{[4-(trifluoromethyl)phenyl]amino}-1H-inden-1-one
  • 2-phenyl-3-{[4-(methoxy)phenyl]amino}-1H-inden-1-one
  • 2-phenyl-3-{[4-(fluoro)phenyl]amino}-1H-inden-1-one

Uniqueness

The presence of the trifluoromethoxy group in 2-phenyl-3-{[4-(trifluoromethoxy)phenyl]amino}-1H-inden-1-one distinguishes it from similar compounds. This functional group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, making it a valuable target for drug development and other applications.

Properties

IUPAC Name

2-phenyl-3-[4-(trifluoromethoxy)anilino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO2/c23-22(24,25)28-16-12-10-15(11-13-16)26-20-17-8-4-5-9-18(17)21(27)19(20)14-6-2-1-3-7-14/h1-13,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPBWIXCGWHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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